molecular formula C15H24O B036467 p-(1,1-Dimethylheptyl)phenol CAS No. 30784-30-6

p-(1,1-Dimethylheptyl)phenol

Cat. No.: B036467
CAS No.: 30784-30-6
M. Wt: 220.35 g/mol
InChI Key: IJWXCYSPVNCDMA-UHFFFAOYSA-N
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Description

p-(1,1-Dimethylheptyl)phenol: is an organic compound with the molecular formula C15H24O . It is a phenolic compound characterized by the presence of a phenol group substituted with a 1,1-dimethylheptyl group at the para position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of p-(1,1-Dimethylheptyl)phenol typically involves the alkylation of phenol with 1,1-dimethylheptyl halide under basic conditions. The reaction is carried out in the presence of a strong base such as sodium hydroxide or potassium hydroxide, which facilitates the nucleophilic substitution reaction. The reaction conditions include:

    Temperature: Typically around 50-70°C

    Solvent: Commonly used solvents include ethanol or methanol

    Reaction Time: Several hours to ensure complete conversion

Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but with optimized conditions for higher yield and purity. The process involves:

Chemical Reactions Analysis

Types of Reactions: p-(1,1-Dimethylheptyl)phenol undergoes various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The compound can be reduced to form corresponding alcohols or other reduced products.

    Substitution: Electrophilic aromatic substitution reactions can occur at the ortho and meta positions relative to the phenolic group.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide under acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products:

Scientific Research Applications

p-(1,1-Dimethylheptyl)phenol has diverse applications in scientific research, including:

Mechanism of Action

The mechanism of action of p-(1,1-Dimethylheptyl)phenol involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

  • 4-(1,1-Dimethylheptyl)phenol
  • 4-(2-Methyloctan-2-yl)phenol
  • Phenol, 4-(1,1-dimethylheptyl)-

Comparison: p-(1,1-Dimethylheptyl)phenol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and potency in various applications, making it a valuable compound for targeted research and industrial use .

Properties

IUPAC Name

4-(2-methyloctan-2-yl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24O/c1-4-5-6-7-12-15(2,3)13-8-10-14(16)11-9-13/h8-11,16H,4-7,12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJWXCYSPVNCDMA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC(C)(C)C1=CC=C(C=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90184803
Record name 4-(1,1-Dimethylheptyl)phenol
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Molecular Weight

220.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

30784-30-6
Record name 4-(1,1-Dimethylheptyl)phenol
Source CAS Common Chemistry
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Record name p-(1,1-Dimethylheptyl)phenol
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Record name 4-(1,1-Dimethylheptyl)phenol
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Record name p-(1,1-dimethylheptyl)phenol
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Record name 4-(1,1-Dimethylheptyl)phenol
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